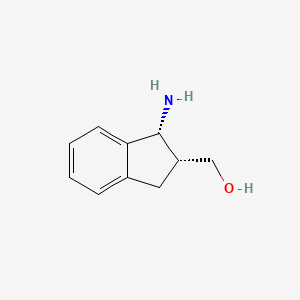

(cis-1-Amino-indan-2-yl)-methanol

Description

Significance of Chiral Amines and Alcohols in Organic Chemistry

Chiral amines and alcohols are ubiquitous structural motifs found in a vast array of biologically active molecules, including a large percentage of pharmaceutical drugs. acs.orgopenaccessgovernment.org The specific three-dimensional arrangement, or stereochemistry, of these functional groups is often critical to a molecule's biological function. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. openaccessgovernment.org A classic and tragic example is the drug thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. openaccessgovernment.org This underscores the critical need for synthetic methods that can selectively produce a single desired enantiomer.

Chiral amino alcohols, which contain both a chiral amine and a chiral alcohol, are particularly valuable. They serve as key intermediates in the synthesis of complex molecules and are widely employed as chiral auxiliaries, ligands for metal catalysts, and organocatalysts to control the stereochemical outcome of a reaction. sioc-journal.cnsci-hub.se The development of efficient and selective methods for synthesizing these chiral building blocks is therefore a major focus of chemical research. acs.orgsioc-journal.cn

Historical Context and Evolution of Indane-Derived Chiral Scaffolds

The indane framework, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, has long been recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgmdpi.com This means that molecules containing the indane core structure are frequently found to exhibit potent biological activity. A prominent example is the HIV protease inhibitor Indinavir, which features a (cis-1-Amino-indan-2-yl)-methanol-derived core. sci-hub.semdpi.com

The use of enantiomerically pure cis-1-aminoindan-2-ol and its derivatives in asymmetric synthesis has been a subject of intense investigation since the early 1990s. nih.gov The initial impetus for the development of synthetic routes to this compound was its identification as a crucial component of potent HIV protease inhibitors. sci-hub.senih.gov Over the years, the applications of indane-based chiral ligands and catalysts have expanded significantly, with numerous variations of the core structure being developed to fine-tune their catalytic activity and selectivity in a wide range of asymmetric transformations. rsc.orgresearchgate.netbohrium.com

Structural Features and Stereochemical Considerations of this compound

This compound, also known as cis-1-amino-2-indanol, possesses a rigid bicyclic indane skeleton. nih.gov This conformational rigidity is a key structural feature that contributes to its effectiveness in asymmetric synthesis. nih.gov The fixed spatial relationship between the amino and hydroxyl groups, which are located on the same side of the five-membered ring (the cis configuration), provides a well-defined chiral environment that can effectively influence the stereochemical course of a reaction.

The molecule has two stereocenters, at the C1 and C2 positions of the indane ring. This gives rise to different stereoisomers. The (1S, 2R) and (1R, 2S) enantiomers are the cis isomers, while the (1S, 2S) and (1R, 2R) enantiomers are the trans isomers. The cis isomers are of primary interest for applications in asymmetric synthesis due to the specific orientation of the functional groups. nih.govmdpi.com The availability of both enantiomers of cis-1-amino-2-indanol is a significant advantage, as it allows for the synthesis of either enantiomer of a target molecule by selecting the appropriate chiral ligand. nih.gov

The synthesis of racemic cis-1-aminoindan-2-ol was first reported in 1951. nih.gov Since then, numerous methods have been developed for its stereoselective synthesis and for the resolution of the racemic mixture to obtain the pure enantiomers. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,8,10,12H,5-6,11H2/t8-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYCSMIPFIJMQL-WCBMZHEXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C21)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55270-04-7 | |

| Record name | (cis-1-Amino-indan-2-yl)-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cis 1 Amino Indan 2 Yl Methanol

Chemo- and Stereoselective Synthetic Pathways to (cis-1-Amino-indan-2-yl)-methanol

The synthesis of this compound with the desired cis configuration is often achieved through strategies that involve the intramolecular formation of a cis-5-membered ring, epimerization, or diastereoselective reduction. mdpi.com

Enantioselective Reductive Desymmetrization Approaches

Enantioselective reductive desymmetrization offers a powerful strategy for creating chiral centers. While direct examples for this compound are not extensively detailed in the provided results, the concept is demonstrated in related structures. For instance, the desymmetrization of a maleimide (B117702) has been achieved by temporary attachment to a template followed by asymmetric reduction with an oxazaborolidine catalyst, achieving high enantioselectivity (>95% ee). researchgate.net This principle of using a chiral catalyst to selectively reduce one of two prochiral groups in a symmetric starting material is a key approach in modern asymmetric synthesis.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral compounds. acs.org In the context of synthesizing this compound and its derivatives, asymmetric hydrogenation of α-amino ketones using chiral catalysts has proven effective. For example, chiral spiro iridium catalysts have been used for the asymmetric hydrogenation of α-amino ketones to yield chiral 1,2-amino alcohols. scholaris.ca

Similarly, the asymmetric hydrogenation of imines is a direct route to chiral amines. acs.org Rhodium complexes with chiral bis(phosphine) ligands are examples of sophisticated catalysts used for this purpose. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For instance, an iridium catalyst with the TaniaPhos ligand showed high activity and enantioselectivity for a specific hydrogenation reaction under 6 bar of H2 with an iodine additive. scholaris.ca

The development of catalysts for asymmetric transfer hydrogenation (ATH) has also been significant. scholaris.ca Noyori's ATH ruthenium arene amidoamine catalyst has been used on a large scale for the reduction of ketones, achieving high yield and enantiomeric excess after recrystallization. scholaris.ca

Diastereoselective Synthesis of this compound Precursors

Diastereoselective synthesis aims to control the formation of a specific stereoisomer among multiple possibilities. A common strategy for this compound involves the diastereoselective reduction of a ketone precursor. researchgate.net For example, the reduction of an appropriate α-amino ketone can be controlled to favor the formation of the cis-amino alcohol.

Another important precursor is indene (B144670) oxide. The Ritter reaction on indene oxide provides a practical route to enantiopure cis-1-amino-2-indanol. mdpi.com This reaction proceeds through an oxazoline (B21484) intermediate, which upon hydrolysis, yields the desired cis-amino alcohol. mdpi.com The use of fuming sulfuric acid can improve the yield by suppressing the formation of byproducts like indanone. mdpi.com

Intramolecular amide cyclization is another key strategy. This involves forming an amide or urethane (B1682113) at the C1 position and a leaving group at the C2 position. Subsequent intramolecular cyclization with inversion of configuration at C2 leads to a cis-oxazoline, which can then be hydrolyzed to the final product. mdpi.com

Resolution Techniques for Enantiomeric Purity of this compound

Resolution techniques are employed to separate enantiomers from a racemic mixture.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. mdpi.comresearchgate.net For instance, (S)-2-phenylpropionic acid has been used to selectively crystallize the salt with (1R,2S)-1-amino-2-indanol. mdpi.com Tartaric acid has also been successfully used as a resolving agent. mdpi.com

Enzymatic Resolution: Enzymes can selectively catalyze reactions on one enantiomer, allowing for their separation. Lipases are commonly used for this purpose. mdpi.com For example, Lipase PS from Pseudomonas sp. Amano has been used for the kinetic resolution of racemic trans-1-azido-2-indanol via enantioselective acylation. mdpi.com The unreacted azido (B1232118) alcohol and the acylated product can then be separated and converted to the respective enantiomers of cis-1-amino-2-indanol. mdpi.com

The following table summarizes some resolving agents and their effectiveness:

| Resolving Agent | Target Enantiomer Selectivity | Yield | Reference |

|---|---|---|---|

| (S)-2-Phenylpropionic acid | (1R,2S)-1-amino-2-indanol | 35% | mdpi.com |

| L-Tartaric acid | (1S,2R)-1-amino-2-indanol | High ee (>99%) | mdpi.com |

Lithium Azide (B81097) Method and Related Synthetic Routes to this compound

The use of azides as a nitrogen source is a common strategy in the synthesis of amino alcohols.

A key method involves the opening of an epoxide ring with an azide nucleophile. For instance, indene can be converted to indene oxide, which is then opened by sodium azide to produce racemic trans-1-azido-2-indanol. mdpi.com This azido alcohol can then be resolved and converted to the desired cis-amino alcohol enantiomer. mdpi.com

Another approach starts with a Sharpless asymmetric dihydroxylation of a suitable precursor to create a syn-diol. The benzylic alcohol can then be selectively substituted with inversion of configuration using hydrazoic acid (HN3) under Mitsunobu conditions. mdpi.com The resulting azide is then reduced to the amine. mdpi.comresearchgate.net

The table below outlines a typical sequence involving an azide intermediate:

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Indene | 1. Epoxidation 2. Sodium Azide | trans-1-Azido-2-indanol | This compound | mdpi.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Atom Economy: Asymmetric hydrogenation is a prime example of a green methodology due to its high atom economy, as it ideally produces no byproducts. acs.org

Use of Safer Solvents: Research is ongoing to replace hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. mdpi.com For example, some reactions for synthesizing heterocyclic compounds have been successfully carried out in aqueous systems. mdpi.com

Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry. rsc.org This includes both chemical catalysts like metal complexes and biocatalysts like enzymes. rsc.orgsci-hub.se Enzymes operate under mild conditions and are highly specific, reducing waste. sci-hub.se The development of recyclable ruthenium catalysts for C-H amination is a step in this direction. lookchem.com

Renewable Feedstocks: While not extensively detailed for this specific compound, a general trend in green chemistry is the use of renewable starting materials. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic reactions, contributes to energy efficiency. rsc.org

The application of these principles to the synthesis of this compound is an active area of research, aiming to make the production of this important chiral building block more sustainable.

Process Optimization and Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, and high purity.

The synthesis based on the asymmetric epoxidation of indene followed by the Ritter reaction has been successfully optimized for large-scale production. orgsyn.org Key considerations in this process include:

Reagent Selection and Stoichiometry: Using fuming sulfuric acid (20-30% SO₃) instead of concentrated sulfuric acid was found to be crucial for suppressing the formation of an indanone byproduct, thereby increasing the yield of the desired oxazoline intermediate to nearly 80%. mdpi.com

Temperature Control: The Ritter reaction is highly exothermic. Maintaining a low temperature (e.g., 0-5°C) during the simultaneous addition of indene oxide and fuming sulfuric acid is critical for controlling the reaction rate and preventing side reactions. orgsyn.org

Catalyst Loading: In the asymmetric epoxidation step, minimizing the amount of the expensive manganese-salen catalyst is essential for cost efficiency. Optimized processes use catalyst loadings as low as 0.7 mol%. nih.gov

Solvent and Extraction: The choice of solvents is critical for both the reaction and the workup. For the Ritter reaction, acetonitrile (B52724) serves as both a solvent and a reactant. orgsyn.org In the final purification steps, a solvent like 1-butanol (B46404) is effective for extracting the product from the aqueous layer after basification, facilitating isolation. orgsyn.org

Purification for High Enantiomeric Purity: While the initial asymmetric synthesis provides high enantiomeric excess (ee), achieving the >99% ee often required for pharmaceutical applications typically necessitates a final purification step. This is often accomplished by recrystallization of the final product or a suitable intermediate derivative, which can selectively crystallize one enantiomer, leaving impurities and the undesired enantiomer in the mother liquor. mdpi.com

Biocatalytic processes also present unique scale-up challenges. nih.gov For systems using microorganisms to convert indene, optimization focuses on metabolic engineering to direct the flux towards the desired indandiol precursor, enhancing the stereospecificity of the oxygenase enzymes, and preventing enantioselective dehydrogenation or further metabolism of the product. nih.gov

| Parameter | Optimization Detail | Impact on Scale-Up | Reference |

| Acid Catalyst | Use of fuming H₂SO₄ (20-30% SO₃) | Suppresses indanone byproduct, increases yield to ~80% | mdpi.com |

| Temperature | Maintain 0-5°C during additions | Controls exotherm, ensures safety and selectivity | orgsyn.org |

| Workup | Extraction with 1-butanol | Efficiently isolates product, simplifies purification | orgsyn.org |

| Final Purification | Recrystallization of product or derivative | Achieves >99% enantiomeric excess | mdpi.com |

Applications of Cis 1 Amino Indan 2 Yl Methanol in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands from (cis-1-Amino-indan-2-yl)-methanol

The versatility of this compound as a chiral building block stems from the presence of two vicinal functional groups, an amine and a hydroxyl group, which can be readily modified to generate a diverse array of chiral ligands. This section delves into the strategies employed for the derivatization of this scaffold and the subsequent studies of their complexation with various metals.

Derivatization Strategies for Ligand Scaffold Modification

The inherent chirality and conformational rigidity of the indane framework make this compound an excellent starting point for the synthesis of a wide range of chiral ligands. Common derivatization strategies focus on modifying the amino and hydroxyl functionalities to create bidentate, tridentate, or even more complex ligand architectures.

One of the most prominent classes of ligands derived from this compound are oxazaborolidines . These are typically formed by the condensation of the amino alcohol with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex. whiterose.ac.ukinsuf.org The resulting catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, have proven to be exceptionally effective in the enantioselective reduction of prochiral ketones. whiterose.ac.ukinsuf.org

Another significant class of ligands are bis(oxazoline) (BOX) ligands . The synthesis of these C2-symmetric ligands involves the condensation of two equivalents of this compound with a dicarboxylic acid derivative, such as malononitrile, which first forms an imidate that then reacts with the amino alcohol. nih.gov These BOX ligands, particularly when complexed with copper(II), are powerful catalysts for a variety of asymmetric reactions, most notably Diels-Alder cycloadditions. nih.gov

Schiff base ligands represent another important family of derivatives. These are readily prepared through the condensation of the primary amine of this compound with a variety of aldehydes or ketones. mdpi.comresearchgate.netscirp.org The resulting imine (azomethine) group, along with the hydroxyl group and other potential donor atoms from the aldehyde/ketone fragment, can act as a multidentate chelating ligand for various transition metals. mdpi.comnih.govsbmu.ac.ir

Furthermore, the amino group can be transformed to synthesize P-stereogenic amino-phosphine ligands . For instance, using this compound as a chiral auxiliary, key synthons like tert-butylmethylaminophosphine borane can be prepared, which are then used to construct more complex phosphine (B1218219) ligands such as MaxPHOS and phosphino-oxazoline (MaxPHOX) ligands. nih.gov

Finally, the amino group can be acylated with various sulfonyl chlorides to produce sulfonamide derivatives . These sulfonamides have been shown to be effective chiral auxiliaries in their own right, for example, in Lewis acid-promoted asymmetric Diels-Alder reactions of their acrylate (B77674) esters. nih.gov

Metal-Ligand Complexation Studies with this compound Derivatives

The efficacy of a chiral ligand is intrinsically linked to its ability to form a well-defined and stable complex with a metal center. The geometry and electronic properties of these metal-ligand complexes dictate the steric and electronic environment around the active site, which in turn governs the enantioselectivity of the catalyzed reaction.

Schiff base ligands derived from this compound have been shown to form stable complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). mdpi.comnih.govsbmu.ac.ir Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with elemental analysis, are routinely used to characterize these complexes. nih.govsbmu.ac.ir For instance, in the IR spectra of Schiff base complexes, a shift in the C=N (azomethine) stretching frequency to a lower wavenumber upon complexation indicates the coordination of the imine nitrogen to the metal ion. nih.gov Similarly, shifts in the bands corresponding to the hydroxyl group can confirm its involvement in coordination. nih.gov Molar conductance measurements can help determine the electrolytic nature of the complexes. mdpi.com

The complexation of BOX ligands with copper(II) triflate has been extensively studied. nih.gov These complexes are typically prepared in situ and are believed to be the active catalytic species in many asymmetric transformations. The constrained bicyclic backbone of the indane moiety in these ligands is crucial for creating a rigid and well-defined chiral pocket around the copper center.

P-stereogenic phosphine ligands, such as MaxPHOX, derived from this compound, form highly effective catalysts upon complexation with iridium. nih.gov These Ir-MaxPHOX complexes have demonstrated exceptional performance in asymmetric hydrogenation reactions. nih.gov

Role of this compound in Asymmetric Organometallic Catalysis

Ligands derived from this compound have proven to be instrumental in a wide array of asymmetric organometallic catalytic reactions. Their rigid structure and tunable electronic properties allow for high levels of enantiocontrol in reductions, oxidations, and carbon-carbon bond-forming reactions.

Enantioselective Reductions and Oxidations Catalyzed by this compound-Derived Systems

Enantioselective Reductions:

The most well-documented application of this compound derivatives is in the enantioselective reduction of prochiral ketones to chiral secondary alcohols. Oxazaborolidine catalysts (CBS catalysts) derived from this amino alcohol are particularly effective in this transformation when using borane as the reducing agent. whiterose.ac.ukresearchgate.net The reaction typically proceeds with high yields and excellent enantioselectivities for a variety of aromatic and aliphatic ketones.

| Substrate (Ketone) | Catalyst System | Yield (%) | ee (%) | Reference |

| Acetophenone | (1R,2S)-Aminoindanol-derived oxazaborolidine/BH₃·SMe₂ | >95 | 95 | researchgate.net |

| α-Tetralone | (1R,2S)-Aminoindanol-derived oxazaborolidine/BH₃·SMe₂ | >95 | 94 | researchgate.net |

| 1-Indanone | (1R,2S)-Aminoindanol-derived oxazaborolidine/BH₃·SMe₂ | >95 | 92 | researchgate.net |

Enantioselective Oxidations:

While less common than reductions, catalyst systems incorporating this compound derivatives have also been explored for enantioselective oxidation reactions. For instance, manganese complexes with chiral tetradentate aminopyridine ligands have been developed for the regio- and enantioselective oxidation of C-H bonds. acs.org Although not directly derived from this compound, the principles of using chiral ligands to control the stereochemical outcome of metal-catalyzed oxidations are relevant. The development of chiral ligands from readily available scaffolds like this compound for such transformations remains an active area of research. For example, chiral manganese complexes have been used for the enantioselective hydroxylation of benzylic C-H bonds in spirocyclic substrates with high enantioselectivity. mdpi.com

Asymmetric C-C Bond Formation Reactions Using this compound-Based Catalysts

The formation of new carbon-carbon bonds in an enantioselective manner is a central challenge in organic synthesis. Ligands derived from this compound have been successfully employed in several key C-C bond-forming reactions.

Asymmetric Diels-Alder Reactions:

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral bis(oxazoline) (BOX) ligands derived from this compound, when complexed with copper(II) salts, are highly effective catalysts for the asymmetric Diels-Alder reaction between various dienes and dienophiles. nih.gov The rigid indane backbone of the ligand is critical for achieving high diastereo- and enantioselectivity.

| Dienophile | Diene | Catalyst | Yield (%) | ee (%) | Reference |

| N-Acryloyloxazolidinone | Cyclopentadiene (B3395910) | Cu(OTf)₂-(1R,2S)-Indane-BOX | 95 | 98 (endo) | nih.gov |

| Methyl Acrylate | Cyclopentadiene | Cu(OTf)₂-(1R,2S)-Indane-BOX | 85 | 92 (endo) | nih.gov |

Asymmetric Aldol (B89426) Reactions:

The aldol reaction is a fundamental method for forming β-hydroxy carbonyl compounds. Prolinamide and prolinethioamide organocatalysts derived from this compound have been investigated in enantioselective direct aldol reactions. sbmu.ac.irmdpi.com These catalysts have shown good performance, particularly in solvent-free conditions, providing access to chiral aldol products with good yields and enantioselectivities. For example, a thioamide derived from (1S,2R)-cis-1-aminoindan-2-ol and proline has been shown to be an effective catalyst in the aldol reaction between ketones and aldehydes. mdpi.com

| Aldehyde | Ketone | Catalyst | Yield (%) | ee (%) | Reference |

| 4-Nitrobenzaldehyde | Acetone | (1S,2R)-Indanol-prolinethioamide | 98 | 72 | mdpi.com |

| 4-Chlorobenzaldehyde | Cyclohexanone | (1S,2R)-Indanol-prolinamide | 95 | 85 | sbmu.ac.ir |

Mechanistic Investigations of Asymmetric Catalytic Cycles Involving this compound Ligands

Understanding the mechanism of a catalytic cycle is crucial for optimizing existing catalysts and designing new, more efficient ones. For reactions involving ligands derived from this compound, several mechanistic studies have provided valuable insights.

Mechanism of CBS Reduction:

The mechanism of the enantioselective reduction of ketones with CBS catalysts has been extensively studied. whiterose.ac.uk The proposed catalytic cycle involves the coordination of the borane reducing agent to the nitrogen atom of the oxazaborolidine ring. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone substrate then coordinates to this activated boron atom in a way that minimizes steric interactions with the bulky substituents on the oxazaborolidine, which are derived from the indane framework. This pre-organization dictates the facial selectivity of the subsequent intramolecular hydride transfer from the coordinated borane to the carbonyl carbon, leading to the formation of the chiral alcohol with high enantioselectivity. The catalyst is then regenerated for the next catalytic cycle. whiterose.ac.uk

Mechanism of Diels-Alder Reactions with BOX Ligands:

In the copper(II)-BOX catalyzed Diels-Alder reaction, it is proposed that the dienophile coordinates to the chiral Lewis acidic copper center in a bidentate fashion. wiley-vch.descielo.br The chiral environment created by the bis(oxazoline) ligand, with its rigid indane backbone, blocks one face of the dienophile, allowing the diene to approach from the less sterically hindered face. This facial discrimination leads to the observed high enantioselectivity in the cycloaddition product. The exact nature of the transition state can be influenced by the solvent, the counterion of the copper salt, and the specific structure of the dienophile. wiley-vch.de

In-depth Analysis of this compound in Asymmetric Catalysis Reveals Limited Research

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research detailing the specific applications of this compound in the field of asymmetric catalysis. While the compound is commercially available, it does not appear to be a widely studied organocatalyst or a precursor for such catalysts.

The investigation sought to elaborate on the role of this compound as an organocatalyst and its influence on stereoselectivity and enantioselectivity in chemical reactions. However, the search did not yield any specific studies, detailed research findings, or data tables related to its catalytic performance that would allow for an article structured around the requested topics.

Chemical suppliers list this compound hydrochloride and its stereoisomers, such as [(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]methanol, confirming its existence and availability for research purposes. cymitquimica.com Despite this, the scientific literature is dominated by studies on the closely related and structurally similar compound, cis-1-amino-2-indanol. This analogue, which possesses a hydroxyl group directly on the indane ring at the 2-position instead of a hydroxymethyl group, has been extensively researched and applied as a chiral ligand and precursor for catalysts in numerous asymmetric syntheses. nih.govmdpi.com

The conformational rigidity and defined stereochemistry of the aminoindanol (B8576300) scaffold have proven highly effective in controlling the stereochemical outcome of many reactions, leading to high enantioselectivity. nih.gov This has made cis-1-amino-2-indanol a staple in asymmetric catalysis, particularly in the formation of oxazaborolidine catalysts for the enantioselective reduction of ketones. lookchem.comsigmaaldrich.com

The lack of corresponding research for this compound suggests that it has not been a focus for the development of new catalytic systems, or that any research conducted has not been published in the public domain. Consequently, it is not possible to provide an analysis of its applications in asymmetric catalysis, its role in stereoselectivity control, or any associated research findings as per the specified outline.

Utilization of Cis 1 Amino Indan 2 Yl Methanol As a Chiral Auxiliary and Resolving Agent

Application of (cis-1-Amino-indan-2-yl)-methanol in Diastereoselective Reactions

The constrained cyclic structure of this compound makes it an exemplary chiral auxiliary for directing the stereochemical course of various diastereoselective reactions. researchgate.net By temporarily incorporating this chiral fragment into a prochiral substrate, one can effectively bias the approach of a reagent to one of two diastereotopic faces, leading to the preferential formation of one diastereomer.

One notable application is in the Diels-Alder reaction. For instance, 1-(arylsulfonamido)indan-2-ols, derived from this compound, have proven to be highly effective chiral auxiliaries. nih.gov When these auxiliaries are O-acylated with acryloyl chloride and reacted with cyclopentadiene (B3395910) in the presence of a Lewis acid, they exhibit excellent control over the reaction's stereochemistry. These reactions consistently yield high endo/exo ratios, often greater than 99:1, and high diastereoselectivities for the desired endo product. nih.gov

The stereoselective reduction of α-keto esters represents another significant application. The use of 1-arylsulfonamido-2-aminoindanols as chiral auxiliaries has been demonstrated to achieve high levels of diastereoselectivity in these reductions. nih.gov The steric bulk of the arylsulfonyl group and the rigid indanol framework guide the hydride attack to one face of the ketone, resulting in the formation of the corresponding α-hydroxy ester with high diastereomeric excess. nih.gov

Furthermore, derivatives of this compound have been employed in asymmetric purdue.edubeilstein-journals.org-sigmatropic rearrangements. The diastereomeric ratio of the rearranged product has been shown to be dependent on the counterion, with lithium enolates in the presence of HMPA providing an optimal balance of high selectivity and yield. nih.gov

Chiral Auxiliary-Mediated Asymmetric Synthesis Employing this compound

This compound serves as a powerful chiral auxiliary in a variety of asymmetric synthetic transformations, enabling the synthesis of complex molecules in enantiomerically pure or enriched forms. nih.gov The auxiliary is typically attached to a substrate, guides a stereoselective transformation, and is then cleaved to afford the desired product and recover the auxiliary.

Aldol (B89426) Reactions: Researchers have successfully utilized chiral oxazolidinone derivatives of (1S, 2R)-cis-aminoindanol in asymmetric syn-aldol reactions. nih.govnih.gov Boron enolates generated from N-acyl oxazolidinones react with various aldehydes to produce the corresponding syn-aldol adducts with a high degree of stereocontrol. nih.gov The predictable stereochemical outcome arises from a well-defined, chair-like six-membered transition state. The diastereoselectivity achieved with the aminoindanol-derived auxiliary is comparable to that of the well-established Evans auxiliaries derived from valinol or phenylalaninol. nih.gov A key advantage is the ready availability of both enantiomers of the aminoindanol (B8576300) auxiliary, allowing for the synthesis of either enantiomer of the target aldol product. nih.gov

Diels-Alder Reactions: In addition to the diastereoselective applications mentioned previously, oxazolidinone derivatives of this compound have been used by researchers at Merck as chiral auxiliaries in asymmetric Diels-Alder reactions. nih.gov The dienophile, created by attaching the oxazolidinone to an unsaturated acyl group, reacts with dienes to yield cycloadducts with high diastereoselectivity, which can then be further elaborated into complex target molecules. nih.gov

Asymmetric Synthesis of α-Amino Acids: The synthesis of non-proteinogenic α-amino acids has been achieved using this compound as a chiral auxiliary. One demonstrated method involves the electrophilic amination of a lithium enolate derived from an N-acyl derivative of the auxiliary. nih.gov This approach allows for the stereocontrolled installation of the amino group, leading to the formation of optically active α-amino acids after cleavage of the auxiliary. nih.gov

| Reaction Type | Auxiliary Derivative | Key Reagents | Typical Diastereoselectivity (d.r.) |

| syn-Aldol Reaction | Chiral Oxazolidinone | Bu₂BOTf, Aldehydes | High (comparable to Evans auxiliaries) |

| Diels-Alder Reaction | 1-(Arylsulfonamido)indanyl Acrylate (B77674) | Cyclopentadiene, Lewis Acids | >99:1 (endo/exo), up to 96:4 (endo d.r.) |

| α-Keto Ester Reduction | 1-Arylsulfonamido-2-indanol | L-Selectride | High, dependent on sulfonamide group |

| purdue.edubeilstein-journals.org-Sigmatropic Rearrangement | Isopropylidene Aminoindanol Amide | LiHMDS, HMPA | Good to excellent, counterion dependent |

Enantiomeric Resolution of Racemic Mixtures Using this compound

Beyond its role as a covalently bound chiral auxiliary, this compound is an effective chiral resolving agent. mdpi.comresearchgate.net This method relies on the formation of diastereomeric salts between a single enantiomer of the chiral amine and a racemic mixture of an acidic compound. google.com Since diastereomers possess different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. google.comrsc.org

This strategy is particularly valuable for the resolution of chiral carboxylic acids. google.com A process has been developed for the resolution of a variety of chiral carboxylic acids, including several non-steroidal anti-inflammatory drugs (NSAIDs) and other synthetic precursors. google.com In a typical procedure, the racemic acid is dissolved in a suitable solvent and treated with a sub-stoichiometric amount (often around 0.5 equivalents) of an enantiomerically pure this compound. google.com One of the resulting diastereomeric salts is less soluble and preferentially crystallizes from the solution. After separation by filtration, the acidic and basic components are liberated, typically by treatment with a mineral acid and subsequent extraction, to yield the enantiomerically enriched acid and recover the resolving agent. google.com

This method has been successfully applied to the resolution of profen drugs and other valuable chiral acids. google.com

| Racemic Acid | Resolving Agent Enantiomer | Solvent System | Outcome |

| Flurbiprofen | (1R,2S)-1-aminoindan-2-ol | Methanol | Crystallization of (1R,2S)-1-aminoindan-2-ol (S)-flurbiprofen salt. |

| Cyclohexylphenyl Glycolic Acid | cis-(1S,2R)-1-aminoindan-2-ol | Ethyl Acetate / Ethanol | Isolation of enantiomerically enriched cyclohexylphenyl glycolic acid. |

| Tetrahydrofuran-2-carboxylic Acid | cis-(1S,2R)-1-aminoindan-2-ol | Isopropanol | Isolation of solid (S)-(-)-tetrahydrofuran carboxylic acid after salt liberation. |

Computational and Theoretical Investigations of Cis 1 Amino Indan 2 Yl Methanol

Conformational Analysis and Stereoelectronic Effects in (cis-1-Amino-indan-2-yl)-methanol

The efficacy of chiral ligands and catalysts derived from this compound is intrinsically linked to the conformational preferences of the indane framework. The fusion of the cyclopentane (B165970) and benzene (B151609) rings restricts the number of accessible conformations, thereby providing a more predictable environment for asymmetric induction. nih.gov Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the subtle interplay of steric and electronic factors that govern the geometry of these molecules.

The cis relationship between the amino and hydroxyl groups in the cyclopentyl ring forces the five-membered ring into an envelope or a twist conformation. The relative energies of these conformers are influenced by the substituents on the amino and hydroxyl groups, as well as by intramolecular hydrogen bonding between these two functionalities.

Stereoelectronic effects also play a crucial role in dictating the reactivity and selectivity of catalysts derived from this scaffold. For instance, in the formation of oxazolidines from 1-amino-2-indanol (B1258337) and salicylaldehydes, DFT calculations have been employed to investigate the imine/enamine tautomerism. soton.ac.uk These studies reveal that while oxazolidines can be formed under kinetic control, the corresponding imines are thermodynamically more stable. soton.ac.uk The stereochemical outcome of subsequent reactions, such as acylation, is then governed by the energetic favorability of different transition states, leading to the formation of specific diastereomers. soton.ac.uk

| Conformer | Dihedral Angle (N-C1-C2-O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Envelope (C2-endo) | ~40° | 0.00 | Intramolecular H-bond (NH2...OH) |

| Envelope (C1-endo) | ~-45° | 1.2 | Steric repulsion between substituents |

| Twist | ~25° | 0.8 | Reduced torsional strain |

DFT Calculations and Molecular Modeling of this compound-Ligand Complexes

This compound and its derivatives are frequently used as chiral ligands in transition metal-catalyzed reactions. DFT calculations are a powerful tool for elucidating the three-dimensional structures of the resulting metal complexes and for understanding the nature of the metal-ligand bonding.

While specific DFT studies on metal complexes of this compound are not abundant in the literature, the principles of such investigations can be inferred from studies on similar amino alcohol ligands. Theoretical investigations on the coordination of amino acids, such as histidine, with transition metal ions provide a framework for how such calculations are performed. nih.govresearchgate.net These studies typically involve optimizing the geometry of the complex to find the lowest energy structure and analyzing the electronic properties, such as charge distribution and molecular orbital interactions.

For complexes involving ligands derived from this compound, DFT calculations can predict key structural parameters like bond lengths, bond angles, and coordination geometries. This information is crucial for understanding how the chiral information from the ligand is transferred to the metal center and subsequently to the substrate.

| Parameter | Value | Significance |

|---|---|---|

| Rh-N Bond Length | 2.15 Å | Strength of the nitrogen coordination |

| Rh-O Bond Length | 2.20 Å | Strength of the oxygen coordination |

| N-Rh-O Bite Angle | 85° | Constraint imposed by the chelate ring |

| HOMO-LUMO Gap | 3.5 eV | Electronic stability and reactivity of the complex |

Prediction of Catalytic Activity and Enantioselectivity Using Computational Methods

A significant goal of computational chemistry in catalysis is to predict the outcome of a reaction, particularly its enantioselectivity, without the need for extensive experimental screening. For catalysts derived from this compound, computational models can be developed to correlate the structure of the catalyst-substrate complex with the observed enantiomeric excess (ee).

The prediction of enantioselectivity often involves locating the transition states for the formation of both enantiomers of the product. The difference in the free energies of these diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric ratio of the products. rsc.orgnih.gov A key challenge in these calculations is to account for all relevant low-energy conformations of the transition state structure. rsc.orgnih.gov

Modern computational approaches often employ a multi-level strategy. Initially, a broad conformational search using molecular mechanics or semi-empirical methods is performed to identify potential low-energy conformers of the transition state. Subsequently, the geometries of these conformers are refined using more accurate DFT calculations to obtain reliable energy differences.

Reaction Mechanism Elucidation via Computational Chemistry for this compound-Mediated Processes

Computational chemistry provides invaluable insights into the step-by-step mechanism of chemical reactions catalyzed by species derived from this compound. By mapping the potential energy surface of the reaction, stationary points such as reactants, intermediates, transition states, and products can be identified.

A well-studied example is the asymmetric reduction of ketones using oxazaborolidine catalysts derived from cis-aminoindanol. nih.gov Computational studies have been used to support the proposed mechanism, which involves the coordination of the ketone to the boron center of the catalyst. The hydride transfer from the borane (B79455) reagent to the ketone is believed to proceed through a six-membered ring transition state. nih.gov DFT calculations can be used to model the geometry of this transition state and to rationalize the observed stereoselectivity. It is thought that the rigid indanyl group effectively blocks one face of the ketone, allowing the hydride to attack preferentially from the other face. nih.gov The relative stability of competing transition state models, such as a boat-like versus a chair-like structure, can be assessed computationally to determine the most likely reaction pathway. nih.gov

Advanced Spectroscopic and Stereochemical Characterization of Cis 1 Amino Indan 2 Yl Methanol and Its Derivatives

NMR Spectroscopy for Stereochemical Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and stereochemistry of (cis-1-Amino-indan-2-yl)-methanol. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within the molecule.

The relative cis-stereochemistry of the amino and hydroxymethyl groups on the indane ring can be confirmed through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments. ipb.pt In the cis-isomer, the spatial proximity of the protons on C1 and C2 results in a characteristic NOE enhancement between them, which is absent in the trans-isomer. ipb.pt The vicinal coupling constants between H1 and H2 also differ significantly between the cis and trans isomers, providing another diagnostic tool for stereochemical assignment. ipb.pt

¹³C NMR spectroscopy is also instrumental in confirming the structure and purity of this compound. asianpubs.orgmdpi.com The chemical shifts of the carbon atoms are sensitive to their local electronic and steric environment. The presence of a single set of resonances in the ¹³C NMR spectrum is indicative of a pure compound. masterorganicchemistry.com The chemical shifts for the carbon atoms in the indane ring and the hydroxymethyl group can be assigned based on established literature values and computational predictions. asianpubs.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 7.15-7.38 (m) | 124.2-145.5 |

| C1-H | 4.91 (m) | 54.7 |

| C2-H | 2.63 (m) | 46.9 |

| CH₂ (exocyclic) | 3.92 (m) | 59.1 |

| C3-H | 2.96-3.08 (m) | 28.6 |

Note: Data is compiled from various sources and represents typical ranges for derivatives. mdpi.comgoogle.comrsc.org Specific values will vary depending on the solvent and specific derivative.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. rsc.org These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. rsc.orgrsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. rsc.org For this compound and its derivatives, the electronic transitions associated with the aromatic chromophore give rise to characteristic CD signals. nih.gov By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., (1R,2R) or (1S,2S)), the absolute configuration can be reliably assigned. frontiersin.orgresearchgate.net The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. umich.edunih.gov Similar to CD, the ORD curve of a chiral molecule is unique to its absolute configuration. science.gov The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), can be used to assign the absolute stereochemistry by comparison with known compounds or theoretical models. umich.edu For instance, the ORD curve of a specific enantiomer of this compound will be a mirror image of its opposite enantiomer. science.gov

The combination of experimental CD and ORD data with theoretical calculations provides a powerful and reliable method for the unambiguous assignment of the absolute configuration of this compound and its derivatives. frontiersin.orgresearchgate.net

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is the gold standard for the direct and unambiguous determination of the three-dimensional structure of a crystalline molecule, including its absolute configuration. researchgate.netacs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. sibran.ru

For this compound or its suitable crystalline derivatives, a successful X-ray crystal structure analysis provides precise information on:

Bond lengths and angles: Confirming the connectivity of the atoms. scirp.org

Torsional angles: Defining the conformation of the molecule in the solid state.

Relative stereochemistry: Unequivocally establishing the cis relationship between the amino and hydroxymethyl groups. iucr.org

Absolute configuration: Through the use of anomalous dispersion, the absolute stereochemistry of the chiral centers can be determined without reference to other chiral molecules. iucr.org

Intermolecular interactions: Revealing how the molecules are packed in the crystal lattice, including hydrogen bonding patterns. iucr.orgscirp.org

The crystal structure of a derivative of this compound, 4-{[(1S,2R)-2-Hydroxyindan-1-yl]amino}pent-3-en-2-one, has been reported. iucr.org The analysis confirmed the cis stereochemistry and provided detailed geometric parameters. iucr.org

Table 2: Illustrative Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.3472 (5) |

| b (Å) | 11.2211 (7) |

| c (Å) | 13.4104 (9) |

| V (ų) | 1256.08 (14) |

| Z | 4 |

Data from the crystal structure of 4-{[(1S,2R)-2-Hydroxyindan-1-yl]amino}pent-3-en-2-one. iucr.org

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Enantiomeric Excess Analysis

The determination of the enantiomeric purity, or enantiomeric excess (ee), is crucial for applications where a single enantiomer of this compound is required. Advanced chromatographic techniques are the primary methods for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. chromatographyonline.comchromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. youtube.com Various types of CSPs are available, and the choice of column and mobile phase is critical for achieving good separation. chromatographyonline.comchromatographyonline.com For primary amines like this compound, specific mobile phase compositions, such as hexane-ethanol or acetonitrile-methanol with additives, are often recommended. chromatographyonline.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for enantiomeric excess analysis, often after derivatization of the amino alcohol with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. The mass spectrometer serves as a detector, providing both quantification and structural information. The relative abundance of the diastereomers, determined from the GC chromatogram, corresponds to the enantiomeric composition of the original sample.

The development of rapid and accurate methods for determining enantiomeric excess is an active area of research, with techniques like NMR using chiral shift reagents also showing promise. rsc.orgsioc-journal.cn

Applications of Cis 1 Amino Indan 2 Yl Methanol in Medicinal Chemistry and Drug Discovery Research

(cis-1-Amino-indan-2-yl)-methanol as a Chiral Building Block for Pharmaceutical Intermediates

The enantiomerically pure forms of this compound are crucial starting materials in the synthesis of a variety of pharmaceutical intermediates. mdpi.comuniversiteitleiden.nl Its inherent chirality is transferred to subsequent molecules, which is a critical aspect in the development of drugs where only a single stereoisomer exhibits the desired therapeutic effect. researchgate.net The rigid indane framework provides a predictable and stable platform for the construction of more complex molecular architectures. mdpi.comuniversiteitleiden.nl

One of the most prominent examples of its use is in the synthesis of the HIV protease inhibitor, Indinavir (Crixivan®). mdpi.comresearchgate.net The (1S,2R)-enantiomer of cis-1-amino-2-indanol is a key intermediate that forms a significant part of the final drug structure. researchgate.net The specific stereochemistry of the amino and hydroxyl groups is essential for the high-affinity binding of Indinavir to the active site of the HIV protease enzyme. researchgate.net This highlights the importance of this compound as a chiral synthon, where its stereochemical integrity directly translates to the biological activity of the final pharmaceutical product.

The synthesis of this key building block has been the focus of considerable research, with various methods developed to produce it in high enantiomeric purity. mdpi.com These methods include stereoselective reductions, enzymatic resolutions, and intramolecular cyclizations, all aimed at providing efficient access to this valuable chiral intermediate for the pharmaceutical industry. mdpi.comuniversiteitleiden.nl

Design and Synthesis of Bioactive Compounds Incorporating the this compound Moiety

The this compound scaffold has been incorporated into the design and synthesis of a diverse range of bioactive compounds beyond HIV protease inhibitors. mdpi.comuniversiteitleiden.nl Its rigid conformation and the presence of modifiable functional groups (amine and alcohol) make it an attractive template for combinatorial chemistry and the generation of compound libraries for drug screening.

For instance, derivatives of this aminoindanol (B8576300) have been explored for their potential as antimalarial agents. mdpi.com The compound KNI-10006, which contains the this compound core, has been reported as an inhibitor of Plasmepsin II, an aspartic protease found in Plasmodium falciparum, the parasite responsible for malaria. sci-hub.se

Furthermore, the indane ring system itself is considered a "privileged substructure" in medicinal chemistry, as it is found in numerous compounds with a wide array of biological activities. universiteitleiden.nl By incorporating the this compound moiety, medicinal chemists can leverage the favorable properties of the indane scaffold while introducing specific interactions through the amino and hydroxyl groups. The synthesis of these derivatives often involves the functionalization of the amine or alcohol, or modifications to the aromatic ring of the indane system. mdpi.com

Investigation of Stereoselective Interactions with Biological Targets, such as Enzymes

The well-defined stereochemistry of this compound is fundamental to its role in facilitating stereoselective interactions with biological targets, particularly enzymes. nih.gov The rigid bicyclic system restricts conformational flexibility, presenting the amino and hydroxyl groups in a specific spatial orientation that can be precisely matched to the binding pockets of enzymes.

This is exemplified by its use as a chiral auxiliary in asymmetric synthesis. mdpi.comnih.gov Chiral auxiliaries derived from this compound, such as oxazolidinones, can direct the stereochemical outcome of reactions like aldol (B89426) additions and Diels-Alder reactions. nih.gov This control over stereochemistry is crucial when synthesizing complex molecules with multiple chiral centers, as is often the case for drug candidates.

The ability to induce stereoselectivity extends to the design of enzyme inhibitors. The efficacy of Indinavir, for example, is highly dependent on the (1S,2R) configuration of the aminoindanol fragment, which allows for optimal hydrogen bonding and hydrophobic interactions within the HIV protease active site. researchgate.net Only this specific stereoisomer provides the correct geometry for potent inhibition. researchgate.net This underscores the principle that the three-dimensional structure of a drug molecule is a critical determinant of its biological function.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Contexts

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.

In the development of dopamine (B1211576) D3 receptor antagonists, for example, a series of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans were synthesized and evaluated. science.gov These studies revealed that the nature of the substituent on the amine nitrogen is critical for both binding affinity and selectivity. While di-N-propyl substitution resulted in a selective D3 antagonist, substitution with N-alkylaryl or N-alkylheteroaryl groups led to increased affinity for the D2 receptor, thereby reducing selectivity. science.gov

Similarly, in the context of α1d adrenergic receptor antagonists, structural variations of molecules containing an indane-like spirocyclic ring have been explored. acs.orgresearchgate.net These studies, which integrate extensive SAR analysis with computational modeling, have shown that substitutions on the phenylpiperazine moiety are key determinants of selectivity for the α1d-AR subtype. acs.orgresearchgate.net The indane-like portion of the molecule typically docks into a specific region of the receptor formed by several transmembrane helices. acs.orgresearchgate.net

The following table summarizes some SAR findings for indane derivatives, providing a glimpse into how structural modifications impact biological activity.

| Base Scaffold | Target | Key Structural Modifications | Impact on Activity |

| 5,6-dimethoxy-2-aminoindan | Dopamine D3 Receptor | Di-N-propyl substitution on the amine | Selective D3 antagonist activity |

| 5,6-dimethoxy-2-aminoindan | Dopamine D3/D2 Receptors | N-alkylaryl or N-alkylheteroaryl substitution on the amine | Potent D3 binding but reduced selectivity over D2 |

| Spirocyclic indane-like structures | α1 Adrenergic Receptors | Phenyl substituent on the phenylpiperazine moiety | Determines selectivity for the α1d subtype |

Modulating Biological Pathways Related to Disease Mechanisms using this compound Derivatives

Derivatives of this compound have been investigated for their ability to modulate biological pathways implicated in a variety of diseases. By targeting specific proteins within these pathways, these compounds can exert a therapeutic effect.

As previously mentioned, Indinavir functions by inhibiting HIV protease, an enzyme essential for the replication of the human immunodeficiency virus. researchgate.netsci-hub.se By blocking this enzyme, Indinavir disrupts the viral life cycle, thereby modulating the progression of AIDS. mdpi.com

The investigation of 2-aminoindan (B1194107) derivatives as dopamine receptor antagonists points to their potential in treating neuropsychiatric disorders. science.gov Dopamine pathways are known to be dysregulated in conditions such as schizophrenia and Parkinson's disease. By selectively blocking D3 receptors, these compounds could potentially offer a more targeted therapeutic approach with fewer side effects compared to less selective antipsychotic drugs. science.gov

Furthermore, the exploration of indane-based compounds as antagonists for adrenergic receptors suggests their utility in cardiovascular diseases. acs.orgresearchgate.net Adrenergic receptors are involved in the regulation of blood pressure and heart rate, and their modulation can be beneficial in conditions like hypertension.

The versatility of the this compound scaffold allows for its adaptation to target a range of biological molecules, thereby influencing diverse signaling pathways. The continued exploration of derivatives of this compound holds promise for the development of new therapies for a multitude of diseases.

Future Research Directions and Perspectives for Cis 1 Amino Indan 2 Yl Methanol

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign methods for synthesizing (cis-1-Amino-indan-2-yl)-methanol and its parent compound, cis-1-amino-2-indanol, remains a critical area of research. While numerous synthetic strategies exist, future efforts are likely to focus on several key areas:

Green Chemistry Approaches: Traditional synthetic routes often involve multiple steps, hazardous reagents, and significant waste generation. Future research will increasingly prioritize the development of "green" syntheses that utilize renewable starting materials, employ catalytic methods, and minimize environmental impact. rsc.org This includes exploring biocatalytic methods, which use enzymes to carry out specific transformations with high selectivity and under mild conditions. sci-hub.se Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, are also a promising avenue. sci-hub.se

Asymmetric Synthesis: The biological activity of many compounds derived from this compound is highly dependent on their stereochemistry. researchgate.net Therefore, the development of highly enantioselective and diastereoselective synthetic methods is paramount. This includes the refinement of existing methods, such as those based on the Ritter reaction and intramolecular amide cyclization, to achieve even higher levels of stereocontrol. mdpi.com

Novel Starting Materials: While many syntheses start from the indane skeleton, researchers are also exploring routes from non-indane precursors like (E)-cinnamate ethyl ester and D-phenylalanine. mdpi.com These approaches offer alternative pathways that may be more efficient or provide access to a wider range of derivatives.

A summary of key synthetic strategies for the parent compound, cis-1-amino-2-indanol, which can be adapted for this compound, is presented below:

| Synthetic Strategy | Key Features | Starting Material Example |

| Ritter-Type Reaction | Practical route for enantiopure synthesis. mdpi.com | Indene (B144670) Oxide mdpi.com |

| Intramolecular Amide Cyclization | Important class of reaction for cis-1-amino-2-indanol synthesis. mdpi.com | --- |

| Benzylic Csp³-H Amination | Radical pathway for amination. mdpi.com | --- |

| Enantioselective Synthesis from (E)-Cinnamate Ethyl Ester | Eight-step synthesis. mdpi.com | (E)-Cinnamate Ethyl Ester mdpi.com |

| Enantioselective Synthesis from 7,3-Xylofuranose Derivative | Utilizes the Diels-Alder reaction as a key step. mdpi.com | --- |

| Synthesis from D-Phenylalanine | Utilizes a readily available chiral pool. mdpi.com | D-Phenylalanine mdpi.com |

Development of Advanced Catalytic Systems based on this compound

The rigid structure of this compound and its derivatives makes them excellent ligands for a variety of metal-catalyzed asymmetric reactions. nih.govnih.gov Future research in this area will focus on:

Novel Ligand Design: The synthesis of new ligands based on the this compound scaffold is a major area of interest. This includes the development of BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands, which have proven to be highly effective in a range of asymmetric catalytic reactions. nih.gov

Oxazaborolidine Catalysts: Oxazaborolidine catalysts derived from cis-1-amino-2-indanol have shown exceptional performance in the enantioselective reduction of ketones. nih.govchemicalbook.com Further research will likely focus on developing even more active and selective catalysts for a broader range of substrates.

Ruthenium Transfer Hydrogenation: Ruthenium complexes containing this compound derivatives as ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones and the electrooxidation of alcohols. researchgate.netresearchgate.net Future work could explore the application of these catalysts in other important chemical transformations.

Expansion into New Areas of Material Science and Supramolecular Chemistry

The unique structural features of this compound also make it an attractive building block for the construction of novel materials and supramolecular assemblies. nih.gov

Polymer Chemistry: The incorporation of this compound into polymer backbones could lead to the development of new materials with interesting chiral properties and potential applications in areas such as chiral separations and asymmetric catalysis.

Supramolecular Assemblies: The ability of this compound to form well-defined hydrogen-bonded networks makes it a promising candidate for the construction of supramolecular structures such as gels, liquid crystals, and porous materials. nih.gov These materials could find applications in areas such as drug delivery, sensing, and catalysis.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of this compound and its derivatives as ligands in the synthesis of coordination polymers and MOFs is a largely unexplored area. These materials could exhibit interesting catalytic, sorption, and photophysical properties.

Integration of this compound in High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the discovery of new bioactive compounds and catalysts. The integration of this compound into these workflows could accelerate the pace of discovery in several areas:

Ligand Libraries: The synthesis of diverse libraries of ligands based on the this compound scaffold would provide a valuable resource for the discovery of new and improved catalysts for a wide range of chemical reactions.

Drug Discovery: The incorporation of the this compound motif into combinatorial libraries of small molecules could lead to the identification of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. acs.org

Chiral Separations: HTS methods could be used to rapidly screen libraries of chiral stationary phases derived from this compound for their ability to separate enantiomers of important pharmaceutical compounds. chromatographyonline.com

Emerging Roles in Chemical Biology and Biochemical Pathway Interrogation

The biological activity of many compounds containing the this compound core structure highlights its potential as a tool for probing and modulating biological processes. sci-hub.selookchem.com

Enzyme Inhibition: As a key component of the HIV protease inhibitor Indinavir, cis-1-amino-2-indanol has a proven track record in drug design. sci-hub.selookchem.com Future research will likely explore the development of new enzyme inhibitors based on the this compound scaffold for the treatment of other diseases, such as malaria and cancer. sci-hub.sesigmaaldrich.com

Chemical Probes: Fluorescently labeled derivatives of this compound could be used as chemical probes to visualize and study the localization and dynamics of specific proteins and other biomolecules within living cells.

Modulation of Biochemical Pathways: By designing molecules that mimic the structure of natural substrates or allosteric modulators, it may be possible to use this compound derivatives to selectively activate or inhibit specific biochemical pathways, providing valuable insights into their function and regulation.

Q & A

Q. What are the established synthetic routes for cis-1-Amino-indan-2-yl-methanol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation or chiral resolution of precursors. For example, analogous amino-alcohols like (2-Amino-4-methoxyphenyl)methanol are synthesized via reductive amination or nucleophilic substitution . Key factors include solvent polarity (e.g., ethanol vs. THF), temperature control (to avoid racemization), and catalyst selection (e.g., Pd/C for hydrogenation). NMR and chiral HPLC are critical for verifying stereochemistry and enantiomeric excess .

Q. How can researchers confirm the structural integrity and purity of cis-1-Amino-indan-2-yl-methanol?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to confirm backbone structure and substituent positions (e.g., indane ring protons at δ 6.5–7.5 ppm) .

- Chromatography : HPLC with a chiral column to assess enantiopurity; retention times compared to racemic standards .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., CHNO expected for the parent ion) .

Q. What are the primary applications of cis-1-Amino-indan-2-yl-methanol in pharmaceutical research?

- Methodological Answer : Amino-alcohol derivatives are often intermediates in drug synthesis. For instance, structurally similar compounds like α-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl)ethanol are used in antifungal agents . Researchers can explore its utility in:

- Chiral Ligands : For asymmetric catalysis in API synthesis.

- Bioactive Scaffolds : Modifying substituents to target enzymes (e.g., kinases) via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize the yield of cis-1-Amino-indan-2-yl-methanol while minimizing diastereomer formation?

- Methodological Answer :

- Kinetic Control : Lower reaction temperatures (0–5°C) favor selective formation of the cis-isomer by slowing equilibration.

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) to enhance enantioselectivity .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate species and adjust conditions dynamically .

Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

- Methodological Answer :

- Reproducibility Checks : Compare data across authoritative sources (e.g., PubChem, EPA DSSTox) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine precise melting points and detect polymorphs .

- Cross-Validation : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines) .

Q. How does the stereochemistry of cis-1-Amino-indan-2-yl-methanol influence its biological activity?

- Methodological Answer :

- Enantiomer-Specific Assays : Test cis vs. trans isomers in cell-based models (e.g., cytotoxicity, receptor binding) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

- Metabolic Stability : Compare hepatic microsomal degradation rates of isomers via LC-MS/MS .

Q. What green chemistry approaches are feasible for scaling up cis-1-Amino-indan-2-yl-methanol synthesis?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

- Catalytic Methods : Employ recyclable immobilized enzymes or metal-organic frameworks (MOFs) to reduce waste .

- Process Intensification : Use continuous-flow reactors to enhance efficiency and reduce energy consumption .

Q. How can computational chemistry aid in predicting the stability of cis-1-Amino-indan-2-yl-methanol under varying storage conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., oxidation at the amino group) .

- QSPR Models : Correlate molecular descriptors (e.g., logP, H-bond donors) with shelf-life data from accelerated stability studies .

- DFT Calculations : Predict susceptibility to photodegradation by analyzing frontier molecular orbitals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.